molecular formula C10H16O4 B12821765 1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid

1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B12821765
M. Wt: 200.23 g/mol
InChI Key: CSUNLGOJSZJSOQ-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid typically involves the alkylation of a cyclopentane derivative followed by carboxylation. One common method is the reaction of 2,2-dimethylcyclopentanone with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the carboxymethyl group. Subsequent oxidation of the intermediate product yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

    2,2-Dimethylcyclopentane-1-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.

    1-(Hydroxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, affecting its chemical behavior and biological activity.

Uniqueness: 1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. Its structural features enable specific interactions with molecular targets, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-9(2)4-3-5-10(9,8(13)14)6-7(11)12/h3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

CSUNLGOJSZJSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(CC(=O)O)C(=O)O)C

Origin of Product

United States

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